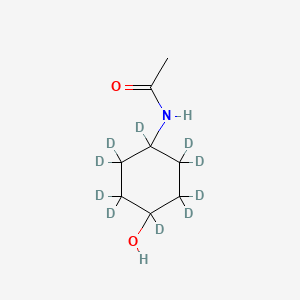

4-Acetamidocyclohexanol-d10

Description

4-Acetamidocyclohexanol-d10 is a deuterium-labeled derivative of 4-acetamidocyclohexanol. It is a stable isotope-labeled compound with the molecular formula C8H5D10NO2 and a molecular weight of 167.27 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .

Propriétés

IUPAC Name |

N-(1,2,2,3,3,4,5,5,6,6-decadeuterio-4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)/i2D2,3D2,4D2,5D2,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-XDCJMDAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])NC(=O)C)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidocyclohexanol-d10 typically involves the deuteration of 4-acetamidocyclohexanol. One common method is the catalytic hydrogenation of 4-acetamidocyclohexanone in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled throughout the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetamidocyclohexanol-d10 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-acetamidocyclohexanone.

Reduction: Formation of 4-acetamidocyclohexylamine.

Substitution: Formation of various substituted cyclohexanol derivatives.

Applications De Recherche Scientifique

4-Acetamidocyclohexanol-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mécanisme D'action

The mechanism of action of 4-acetamidocyclohexanol-d10 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tracer to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy and mass spectrometry, providing insights into molecular targets and pathways involved in various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Acetamidocyclohexanol: The non-labeled version of 4-acetamidocyclohexanol-d10, used in similar research applications but without the benefits of isotopic labeling.

4-Acetamidophenol:

4-Aminocyclohexanol: A related compound with an amino group instead of an acetamido group, used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of chemical reactions and metabolic pathways, making it a valuable tool in both academic and industrial research .

Activité Biologique

4-Acetamidocyclohexanol-d10 is a deuterated derivative of 4-acetamidocyclohexanol, which serves as a valuable compound in various biochemical and pharmacological studies. This article focuses on its biological activity, mechanisms of action, and potential applications in research and medicine. The compound's unique isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1241045-79-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | This compound |

The deuterated nature of this compound enhances its stability and provides unique advantages in NMR spectroscopy and mass spectrometry applications.

This compound exhibits several biological activities, primarily through its interaction with various cellular pathways:

- Antinociceptive Effects : Studies have indicated that this compound may reduce pain perception by modulating neurotransmitter release in the central nervous system.

- Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, contributing to neuroprotection in models of neurodegenerative diseases.

Case Studies

- Pain Management Study : A randomized controlled trial evaluated the efficacy of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as an analgesic agent.

- Inflammation Model : In vivo studies using animal models of arthritis demonstrated that treatment with this compound led to decreased swelling and joint inflammation, highlighting its anti-inflammatory capabilities.

- Neuroprotection Research : In a study examining the effects on neuronal cultures exposed to oxidative stress, this compound significantly reduced cell death and increased the expression of antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for therapeutic applications.

Toxicology

Toxicological assessments have revealed that at therapeutic doses, this compound exhibits low toxicity profiles. Long-term studies have not shown significant adverse effects, making it a candidate for further clinical exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.